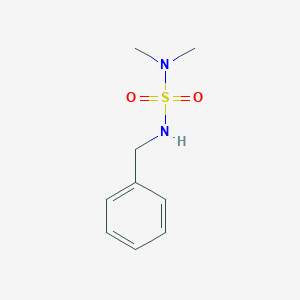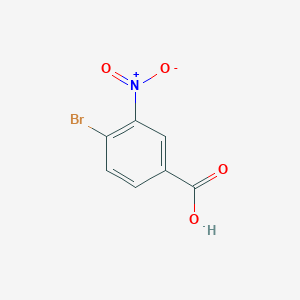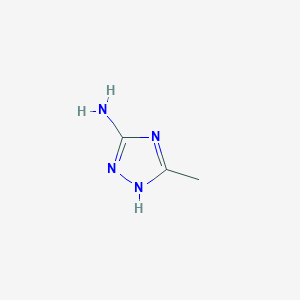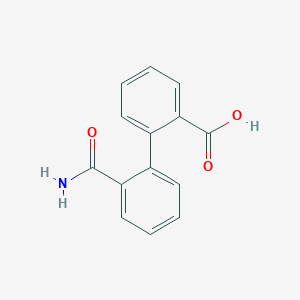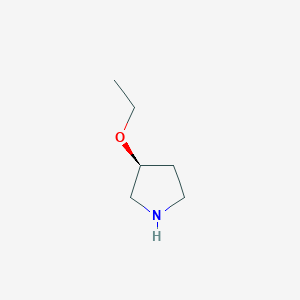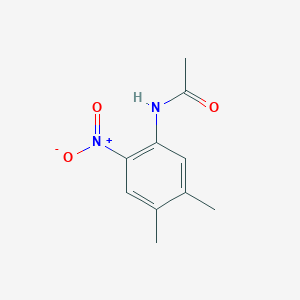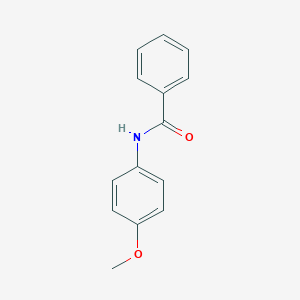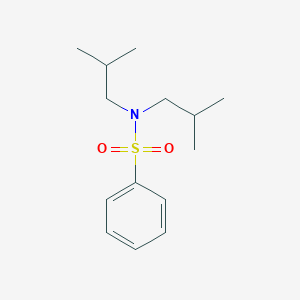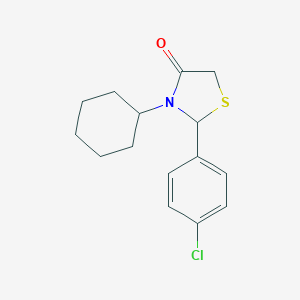![molecular formula C11H19NO3 B181226 Ácido ciclohexanocarboxílico 2-[(propilamino)carbonil] CAS No. 545352-96-3](/img/structure/B181226.png)
Ácido ciclohexanocarboxílico 2-[(propilamino)carbonil]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C11H19NO3 . Its molecular weight is 213.28 g/mol . It’s also known by the IUPAC name 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid” is 1S/C11H19NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) .Aplicaciones Científicas De Investigación
He realizado una búsqueda, pero desafortunadamente, hay información limitada disponible en línea con respecto a las aplicaciones específicas de investigación científica del ácido ciclohexanocarboxílico 2-[(propilamino)carbonil]. Los resultados de la búsqueda principalmente proporcionan listados de productos sin descripciones detalladas de la aplicación.
Sin embargo, los ácidos carboxílicos, en general, tienen una amplia gama de aplicaciones en la síntesis orgánica, que pueden incluir la entrega de fármacos, aplicaciones antimicrobianas, la eliminación de metales pesados de las aguas residuales, la catálisis y los procesos de separación de gases .
Mecanismo De Acción
The mechanism of action of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid is not fully understood. However, it has been suggested that 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the binding of the substrate. This prevents the enzyme from catalyzing the reaction, resulting in the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid have not been extensively studied. However, some studies have suggested that 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid may have anti-inflammatory and anti-cancer effects. It has also been suggested that 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid may be beneficial in the treatment of diabetes, as it has been shown to reduce blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid has several advantages for lab experiments. It is a relatively inexpensive reagent, and it can be synthesized in a variety of ways, making it a versatile compound. It is also relatively stable, making it suitable for long-term storage. However, 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid can be toxic in high concentrations, and it is not soluble in water, which can limit its use in some experiments.
Direcciones Futuras
There are several potential future applications of 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid. It has been suggested that 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid could be used as a drug delivery system, or as a substrate for enzyme-catalyzed reactions. It could also be used in the development of new drugs, or as an inhibitor of drug metabolism. In addition, 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid could be used as an inhibitor of enzymes involved in the metabolism of drugs, or as an inhibitor of enzymes involved in the synthesis of drugs. Finally, 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid could be used as a substrate for the synthesis of new compounds, or as a starting material for the synthesis of new drugs.
Métodos De Síntesis
2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid can be synthesized in several ways, but the most common approach is the reaction of cyclohexanecarboxylic acid with propylamine in the presence of an acid catalyst. This reaction produces the desired cyclic product with good yields. Other methods such as the reaction of cyclohexanecarboxylic acid with propylamine and a base catalyst, or the reaction of cyclohexanecarboxylic acid and propylamine in the presence of an organocatalyst have also been reported.
Safety and Hazards
Propiedades
IUPAC Name |
2-(propylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(14)15/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWRESTURQQSES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60410166 |
Source


|
| Record name | 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
545352-96-3 |
Source


|
| Record name | 2-[(PROPYLAMINO)CARBONYL]CYCLOHEXANECARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60410166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


